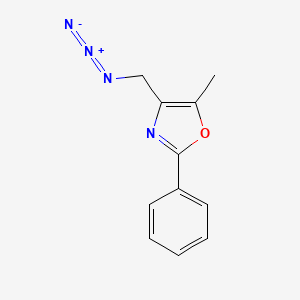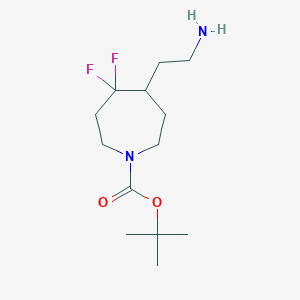
Tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate: is a synthetic organic compound that belongs to the class of azepane derivatives This compound is characterized by the presence of a tert-butyl group, an aminoethyl side chain, and two fluorine atoms attached to the azepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of Fluorine Atoms: The fluorine atoms are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents under controlled conditions.
Attachment of the Tert-butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate or tert-butyl bromide in the presence of a base such as triethylamine.
Introduction of the Aminoethyl Side Chain: The aminoethyl side chain is introduced through a nucleophilic substitution reaction using appropriate reagents such as ethylenediamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps as mentioned above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound, such as reducing the carboxylate group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Cell Signaling: It is used to study cell signaling pathways and molecular mechanisms of action.
Medicine:
Drug Development: The compound is explored for its potential therapeutic applications in drug development, particularly in the treatment of neurological disorders and cancer.
Diagnostic Imaging: It is used in the development of diagnostic imaging agents for medical imaging techniques such as positron emission tomography (PET).
Industry:
Material Science: The compound is used in the development of advanced materials with specific properties such as high thermal stability and chemical resistance.
Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of polymers with unique properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate involves its interaction with specific molecular targets such as enzymes, receptors, and proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of specific enzymes by binding to their active sites.
Receptor Modulation: It can act as an agonist or antagonist of specific receptors, influencing cell signaling pathways.
Protein-Protein Interactions: The compound can disrupt or stabilize protein-protein interactions, affecting cellular processes.
Comparación Con Compuestos Similares
Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate: Similar structure with a piperazine ring instead of an azepane ring.
Tert-butyl 2-(methylamino)ethylcarbamate: Similar structure with a different aminoethyl side chain.
N-Boc-ethylenediamine: Similar structure with a different protecting group.
Uniqueness:
Fluorine Atoms: The presence of two fluorine atoms in the azepane ring makes tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate unique compared to similar compounds. Fluorine atoms can enhance the compound’s stability, lipophilicity, and biological activity.
Azepane Ring: The azepane ring provides a distinct structural framework that can influence the compound’s chemical and biological properties.
Propiedades
Fórmula molecular |
C13H24F2N2O2 |
|---|---|
Peso molecular |
278.34 g/mol |
Nombre IUPAC |
tert-butyl 5-(2-aminoethyl)-4,4-difluoroazepane-1-carboxylate |
InChI |
InChI=1S/C13H24F2N2O2/c1-12(2,3)19-11(18)17-8-5-10(4-7-16)13(14,15)6-9-17/h10H,4-9,16H2,1-3H3 |
Clave InChI |
VBRJQCZFZUBNDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(CC1)(F)F)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



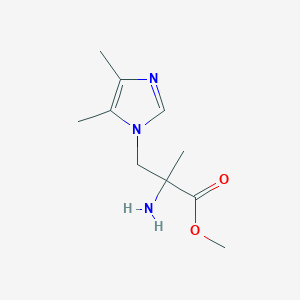
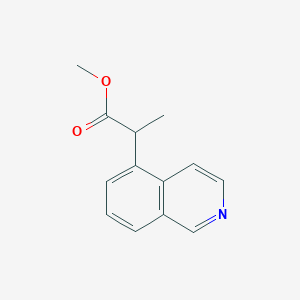
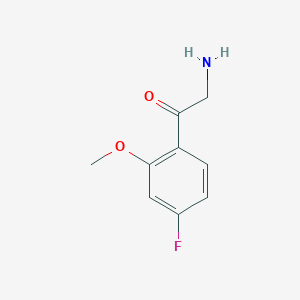
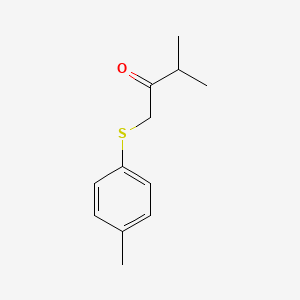
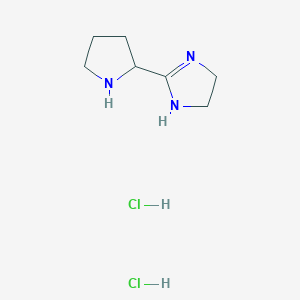
![1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B13540273.png)
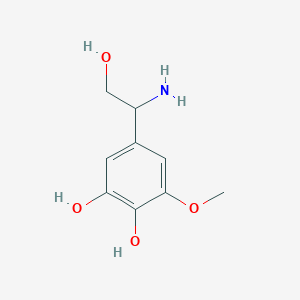
amine](/img/structure/B13540285.png)
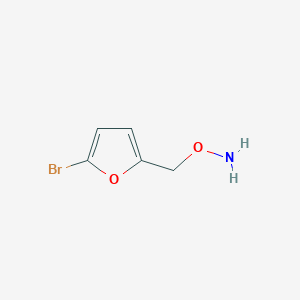
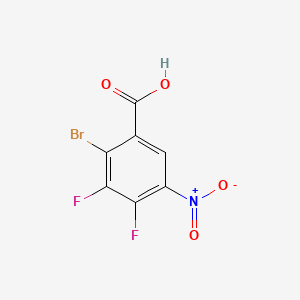
![2-Amino-2-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B13540293.png)
![{Tricyclo[3.3.1.0,3,7]nonan-3-yl}methanamine hydrochloride](/img/structure/B13540297.png)
